Cas no 1312535-79-7 (1-(2-Chloropyrimidin-4-yl)ethanol)

1-(2-Chloropyrimidin-4-yl)ethanol 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloropyrimidin-4-yl)ethanol
- MIUDYNZFUBDJPT-UHFFFAOYSA-N
- 4-Pyrimidinemethanol, 2-chloro-?-methyl-
- 4-Pyrimidinemethanol, 2-chloro-alpha-methyl-
- 1-(2-Chloropyrimidin-4-yl)ethanol
-
- MDL: MFCD26403247
- インチ: 1S/C6H7ClN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-4,10H,1H3
- InChIKey: MIUDYNZFUBDJPT-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=CC(C(C)O)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 46
1-(2-Chloropyrimidin-4-yl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D910201-0.25g |
1-(2-Chloro-4-pyrimidinyl)ethanol |
1312535-79-7 | 95% | 0.25g |
$495 | 2024-07-19 | |
eNovation Chemicals LLC | D910201-1g |
1-(2-Chloro-4-pyrimidinyl)ethanol |
1312535-79-7 | 95% | 1g |
$935 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4615-1G |
1-(2-chloropyrimidin-4-yl)ethanol |
1312535-79-7 | 95% | 1g |
¥ 5,497.00 | 2023-03-10 | |
eNovation Chemicals LLC | D910201-5g |
1-(2-Chloro-4-pyrimidinyl)ethanol |
1312535-79-7 | 95% | 5g |
$1650 | 2024-07-19 | |
Chemenu | CM325423-1g |
1-(2-chloropyrimidin-4-yl)ethanol |
1312535-79-7 | 95%+ | 1g |
$627 | 2024-08-02 | |
1PlusChem | 1P01KWFK-100mg |
1-(2-Chloro-4-pyrimidinyl)ethanol |
1312535-79-7 | ≥95% | 100mg |
$496.00 | 2023-12-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4615-100mg |
1-(2-chloropyrimidin-4-yl)ethanol |
1312535-79-7 | 95% | 100mg |
¥1650.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4615-1g |
1-(2-chloropyrimidin-4-yl)ethanol |
1312535-79-7 | 95% | 1g |
¥5498.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4615-250.0mg |
1-(2-chloropyrimidin-4-yl)ethanol |
1312535-79-7 | 95% | 250.0mg |
¥2198.0000 | 2024-07-28 | |
eNovation Chemicals LLC | D910201-0.25g |
1-(2-Chloro-4-pyrimidinyl)ethanol |
1312535-79-7 | 95% | 0.25g |
$495 | 2025-02-21 |
1-(2-Chloropyrimidin-4-yl)ethanol 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
1-(2-Chloropyrimidin-4-yl)ethanolに関する追加情報
Comprehensive Overview of 1-(2-Chloropyrimidin-4-yl)ethanol (CAS No. 1312535-79-7): Properties, Applications, and Industry Insights
1-(2-Chloropyrimidin-4-yl)ethanol (CAS No. 1312535-79-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrimidine backbone and chloro-substituted functional group, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structure enables versatile reactivity, making it a valuable building block for drug discovery and material science applications.
In recent years, the demand for high-purity intermediates like 1-(2-Chloropyrimidin-4-yl)ethanol has surged, driven by advancements in precision medicine and green chemistry. Researchers frequently search for "synthetic routes for chloropyrimidine derivatives" or "applications of pyrimidine-based alcohols," reflecting the compound's relevance in cutting-edge science. Its role in kinase inhibitor development and crop protection agents aligns with trending topics such as targeted cancer therapies and sustainable agriculture.
The physicochemical properties of 1312535-79-7 include a molecular weight of 174.59 g/mol and a distinct chloropyrimidine-ethanol hybrid structure, which facilitates selective bond formation in cross-coupling reactions. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity, a key concern for laboratories seeking "CAS 1312535-79-7 supplier specifications." The compound's stability under inert conditions makes it suitable for multistep organic synthesis.
From an industrial perspective, 1-(2-Chloropyrimidin-4-yl)ethanol exemplifies the growing market for custom chemical intermediates. Manufacturers emphasize scalable production methods to meet the needs of contract research organizations (CROs) and API developers. Environmental considerations have also prompted innovations in catalytic processes to reduce waste, addressing queries like "eco-friendly synthesis of pyrimidine alcohols." Regulatory compliance with REACH and GMP standards further underscores its commercial viability.
Emerging studies highlight the compound's potential in bioconjugation and proteomics, particularly for designing small-molecule probes. This aligns with the rise of "chemical biology tools" as a search trend among academic users. Additionally, its derivatization into chiral auxiliaries caters to the expanding field of asymmetric synthesis, a hot topic in organic chemistry forums.
In summary, 1-(2-Chloropyrimidin-4-yl)ethanol (CAS No. 1312535-79-7) represents a nexus of innovation across multiple disciplines. Its adaptability to structure-activity relationship (SAR) studies and compatibility with high-throughput screening platforms position it as a cornerstone for future breakthroughs. As industries prioritize molecular diversity and process efficiency, this compound will likely remain a focal point in both research and commercial applications.
1312535-79-7 (1-(2-Chloropyrimidin-4-yl)ethanol) 関連製品
- 1805455-46-2(4-Chloro-2-fluoro-6-methylmandelic acid)
- 1955554-33-2(2-phenyl-octahydrofuro3,2-bpyridine)
- 891126-43-5(N-(2,4-difluorophenyl)-2-({7-oxo-5-propyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 2228471-27-8(tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)-2-hydroxy-3-methoxyphenylcarbamate)
- 343375-35-9(3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile)
- 2228522-52-7(2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine)
- 1356758-86-5(3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide)
- 1228665-74-4(5-Bromo-2-(trimethylsilyl)furo2,3-bpyridine)
- 2385409-55-0(3-(5-{(tert-butoxy)carbonylamino}pyridin-2-yl)propanoic acid)
- 2228538-69-8(2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol)
